![molecular formula C15H18ClNO3S2 B2783229 2-chloro-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)benzenesulfonamide CAS No. 2034243-14-4](/img/structure/B2783229.png)
2-chloro-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)benzenesulfonamide
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Overview
Description
2-chloro-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)benzenesulfonamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields.
Scientific Research Applications
Anti-Inflammatory Applications
Thiophene derivatives, which form a part of the compound’s structure, are known for their anti-inflammatory properties . They can inhibit the production of pro-inflammatory cytokines and modulate the inflammatory response. This makes them potential candidates for the development of new anti-inflammatory drugs.
Anticancer Activity
Compounds containing the thiophene moiety have been studied for their anticancer activities . They can act on various pathways involved in cancer cell proliferation and survival, making them valuable for cancer research and drug design.
Antimicrobial Properties
The thiophene ring is associated with antimicrobial properties, providing a basis for the synthesis of new antimicrobial agents . Research into thiophene-based compounds can lead to the development of novel treatments for bacterial and fungal infections.
Kinase Inhibition
Thiophene derivatives are reported to have kinase inhibitory activity . Kinases are enzymes that play a crucial role in signal transduction and are targets for therapeutic intervention in diseases like cancer and inflammatory disorders.
Material Science Applications
Thiophene and its derivatives are utilized in material science, particularly in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) . Their electronic properties make them suitable for use in electronic devices.
Neuropharmacological Effects
Some thiophene derivatives have shown promise in the treatment of neurodegenerative diseases like Alzheimer’s . They can act as serotonin antagonists and have potential applications in neuropharmacology.
Anti-Arrhythmic Potential
Thiophene compounds have been explored for their anti-arrhythmic effects, which could be beneficial in treating cardiac arrhythmias . Their ability to modulate ion channels in the heart makes them of interest in cardiovascular research.
Estrogen Receptor Modulation
Certain thiophene derivatives can modulate estrogen receptors, which is significant in the context of hormone-related diseases and conditions . This application is particularly relevant in the field of endocrinology and hormone therapy.
Safety and Hazards
The safety and hazards associated with “2-chloro-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)benzenesulfonamide” are not explicitly mentioned in the available resources. It is noted that this compound is not intended for human or veterinary use.
Future Directions
Thiophene and its substituted derivatives, including “2-chloro-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)benzenesulfonamide”, are an important class of heterocyclic compounds with diverse applications in medicinal chemistry and material science . The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists . Therefore, future research may focus on the synthesis and investigation of new structural prototypes with more effective pharmacological activity.
properties
IUPAC Name |
2-chloro-N-(5-hydroxy-3-thiophen-3-ylpentyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClNO3S2/c16-14-3-1-2-4-15(14)22(19,20)17-8-5-12(6-9-18)13-7-10-21-11-13/h1-4,7,10-12,17-18H,5-6,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZKOFXGWPJFGKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)S(=O)(=O)NCCC(CCO)C2=CSC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClNO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)benzenesulfonamide |
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